Kukulkanin B Kukulkanin B Kukulkanin b belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, kukulkanin b is considered to be a flavonoid lipid molecule. Kukulkanin b is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 124704-83-2
VCID: VC20841957
InChI: InChI=1S/C16H14O5/c1-21-16-14(19)9-7-12(15(16)20)13(18)8-4-10-2-5-11(17)6-3-10/h2-9,17,19-20H,1H3/b8-4+
SMILES: COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol

Kukulkanin B

CAS No.: 124704-83-2

Cat. No.: VC20841957

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Kukulkanin B - 124704-83-2

Specification

Description Kukulkanin b belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, kukulkanin b is considered to be a flavonoid lipid molecule. Kukulkanin b is considered to be a practically insoluble (in water) and relatively neutral molecule.
CAS No. 124704-83-2
Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
IUPAC Name (E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H14O5/c1-21-16-14(19)9-7-12(15(16)20)13(18)8-4-10-2-5-11(17)6-3-10/h2-9,17,19-20H,1H3/b8-4+
Standard InChI Key ZFZIDBSKEIJNRS-XBXARRHUSA-N
Isomeric SMILES COC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O
SMILES COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O
Canonical SMILES COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator